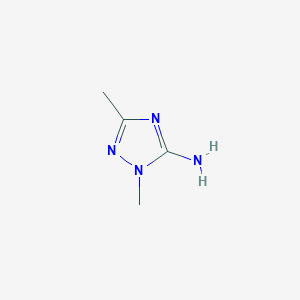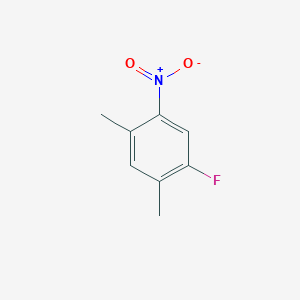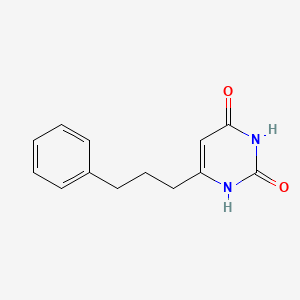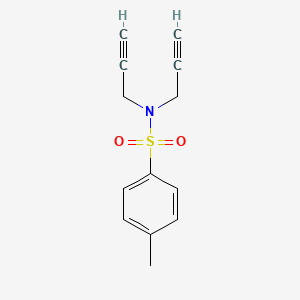
4-Methyl-N,N-di(prop-2-yn-1-yl)benzenesulfonamide
Übersicht
Beschreibung
4-Methyl-N,N-di(prop-2-yn-1-yl)benzenesulfonamide is a chemical compound with the molecular formula C13H13NO2S . It has a molecular weight of 247.32 g/mol .
Molecular Structure Analysis
The molecular structure of 4-Methyl-N,N-di(prop-2-yn-1-yl)benzenesulfonamide consists of a benzene ring substituted with a methyl group and a sulfonamide group . The sulfonamide group is further substituted with two prop-2-yn-1-yl groups .Chemical Reactions Analysis
4-Methyl-N,N-di(prop-2-yn-1-yl)benzenesulfonamide can participate in various chemical reactions. For example, it has been used in the visible-light-induced oxidative formylation of N-alkyl-N-(prop-2-yn-1-yl)anilines . In this reaction, both the starting material and the product act as photosensitizers, and singlet oxygen (1 O 2) and superoxide anion (O 2 ˙ −) are generated through energy transfer and a single electron transfer pathway .Physical And Chemical Properties Analysis
4-Methyl-N,N-di(prop-2-yn-1-yl)benzenesulfonamide is a solid at room temperature . It has a molecular weight of 247.32 g/mol, and its exact mass and monoisotopic mass are 247.06669983 g/mol . It has a topological polar surface area of 45.8 Ų .Wissenschaftliche Forschungsanwendungen
Anticancer Activity
4-Methyl-N,N-di(prop-2-yn-1-yl)benzenesulfonamide derivatives have been explored for their potential anticancer properties. For instance, a study by Karakuş et al. (2018) synthesized novel benzenesulfonamide derivatives, which showed marked anticancer activity against human colorectal carcinoma and human cervix carcinoma cell lines. This highlights the compound's potential in developing new anticancer treatments (Karakuş, Tok, Türk, Şalva, Tatar, Taşkın-Tok, & Koçyiğit-Kaymakçıoğlu, 2018).
Photodynamic Therapy for Cancer
Benzenesulfonamide derivatives, including those related to 4-Methyl-N,N-di(prop-2-yn-1-yl)benzenesulfonamide, are being researched for their use in photodynamic therapy, a treatment method for cancer. Pişkin, Canpolat, and Öztürk (2020) synthesized new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups, showing potential as Type II photosensitizers in treating cancer through photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Antibacterial Agents
The synthesis and evaluation of N-Alkyl/aralkyl-4-methyl-N-(naphthalen-1-yl)benzenesulfonamides revealed their potential as potent antibacterial agents. A study by Abbasi et al. (2015) found these compounds to be effective against various bacterial strains, demonstrating the versatility of benzenesulfonamide derivatives in antibacterial applications (Abbasi, Manzoor, Aziz‐ur‐Rehman, Siddiqui, Ahmad, Malik, Ashraf, Qurat-Ul-Ain, & Shah, 2015).
Synthesis and Structural Characterization
4-Methyl-N,N-di(prop-2-yn-1-yl)benzenesulfonamide and its derivatives have been subject to studies focusing on their synthesis and structural characterization. For example, Cheng De-ju (2015) conducted research on synthesizing and characterizing methylbenzenesulfonamide CCR5 antagonists, highlighting the compound's relevance in drug development (Cheng De-ju, 2015).
Safety And Hazards
4-Methyl-N,N-di(prop-2-yn-1-yl)benzenesulfonamide is classified with the signal word “Warning” according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Eigenschaften
IUPAC Name |
4-methyl-N,N-bis(prop-2-ynyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S/c1-4-10-14(11-5-2)17(15,16)13-8-6-12(3)7-9-13/h1-2,6-9H,10-11H2,3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNPRNGRENISUMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC#C)CC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30317057 | |
| Record name | 4-Methyl-N,N-diprop-2-yn-1-ylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30317057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-N,N-di(prop-2-yn-1-yl)benzenesulfonamide | |
CAS RN |
18773-54-1 | |
| Record name | 18773-54-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=310275 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Methyl-N,N-diprop-2-yn-1-ylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30317057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


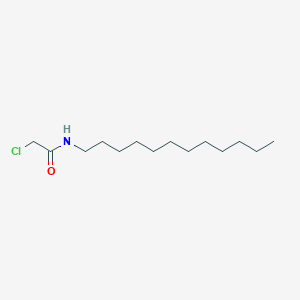
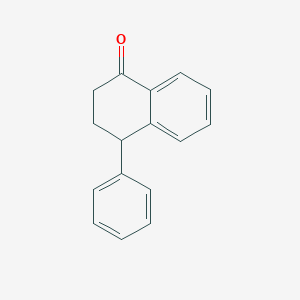
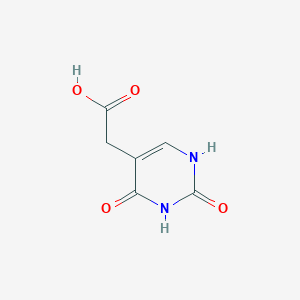
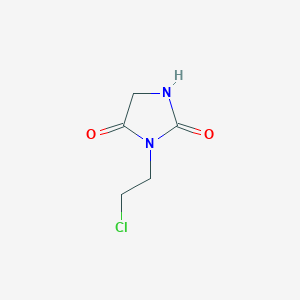
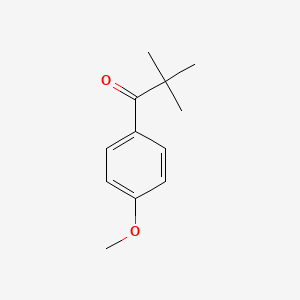
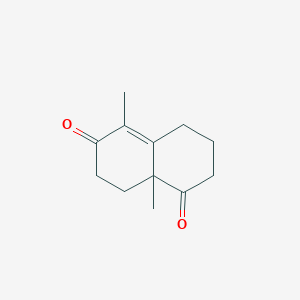
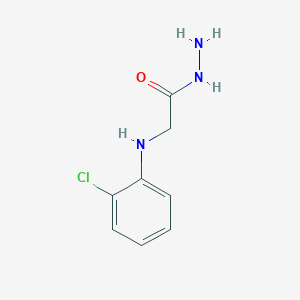
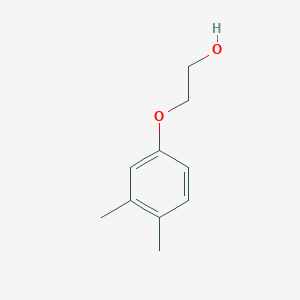
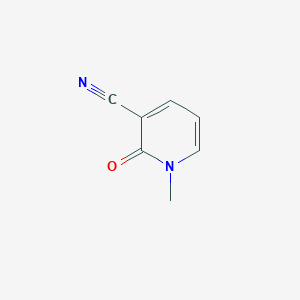
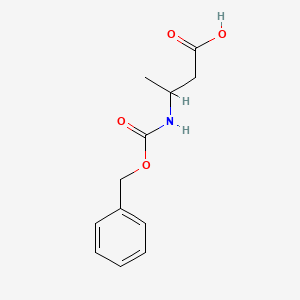
![2-({4-[Acetyl(methyl)amino]anilino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B1362513.png)
